molecular formula C19H21FN2O3 B11398095 Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one CAS No. 1217604-64-2

Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one

Cat. No.: B11398095
CAS No.: 1217604-64-2
M. Wt: 344.4 g/mol
InChI Key: CQCNEOKLGJAWIJ-CJQITXGSSA-N
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Description

Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused bicyclic system with a piperazine moiety attached to a fluorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bicyclic Core: The initial step involves the construction of the hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one core through a series of cyclization reactions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the piperazine moiety, typically through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, pressure, and solvent systems, to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Rel-(3R,3AR,5R,6AR,7S)-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}hexahydro-2H-3,5-methanocyclopenta[B]furan-2-one can be compared with other compounds having similar structural features, such as:

    Piperazine Derivatives: Compounds like aripiprazole and buspirone, which also contain piperazine rings.

    Fluorophenyl Compounds: Molecules such as fluoxetine and fluphenazine, which include fluorophenyl groups.

The uniqueness of this compound lies in its specific combination of these structural elements, leading to distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1217604-64-2

Molecular Formula

C19H21FN2O3

Molecular Weight

344.4 g/mol

IUPAC Name

(1R,3R,6R,7R,9S)-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4-oxatricyclo[4.2.1.03,7]nonan-5-one

InChI

InChI=1S/C19H21FN2O3/c20-13-3-1-2-4-14(13)21-5-7-22(8-6-21)18(23)16-11-9-12-15(10-11)25-19(24)17(12)16/h1-4,11-12,15-17H,5-10H2/t11-,12+,15-,16+,17-/m1/s1

InChI Key

CQCNEOKLGJAWIJ-CJQITXGSSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)[C@H]3[C@@H]4C[C@@H]5[C@H]3C(=O)O[C@@H]5C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3C4CC5C3C(=O)OC5C4

Origin of Product

United States

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